

electronic and steric properties of 1,1'-biisoquinoline

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Compound of Interest

Compound Name: 1,1'-Biisoquinoline

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An In-depth Technical Guide to the Electronic and Steric Properties of **1,1'-Biisoquinoline**

Abstract

1,1'-Biisoquinoline (biiq) stands as a fascinating yet historically underutilized ligand within the extensive family of heterocyclic diimines. Unlike its planar counterparts, 2,2'-bipyridine and 1,10-phenanthroline, **1,1'-biisoquinoline** possesses a unique structural feature: a sterically hindered C1-C1' bond that gives rise to atropisomerism, a form of axial chirality.^{[1][2]} This inherent, non-planar geometry dictates its electronic properties, coordination behavior, and utility in asymmetric catalysis. This guide provides a comprehensive exploration of the fundamental steric and electronic characteristics of **1,1'-biisoquinoline**, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural dynamics, spectroscopic and electrochemical signatures, synthetic methodologies, and applications, supported by detailed experimental protocols and authoritative references.

The Defining Feature: Steric Hindrance and Atropisomerism

The core of **1,1'-biisoquinoline**'s unique chemistry lies in its steric properties. The spatial arrangement of the two isoquinoline rings is not planar due to significant repulsive interactions between the nitrogen lone pairs and, more critically, the hydrogen atoms at the C8 and C8' positions.^[1] This steric clash forces the molecule to adopt a twisted conformation, creating a chiral axis along the C1-C1' single bond.

The Concept of Atropisomerism

Atropisomers are stereoisomers that result from hindered rotation around a single bond.^{[3][4]} This phenomenon, first experimentally observed by Christie and Kenner in 1922 with substituted biphenyls, is a distinct form of axial chirality.^{[1][3]} For a molecule to exhibit stable atropisomerism, the energy barrier to rotation must be high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature.

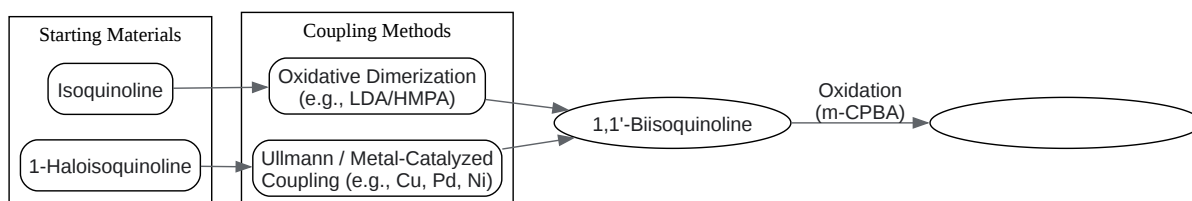
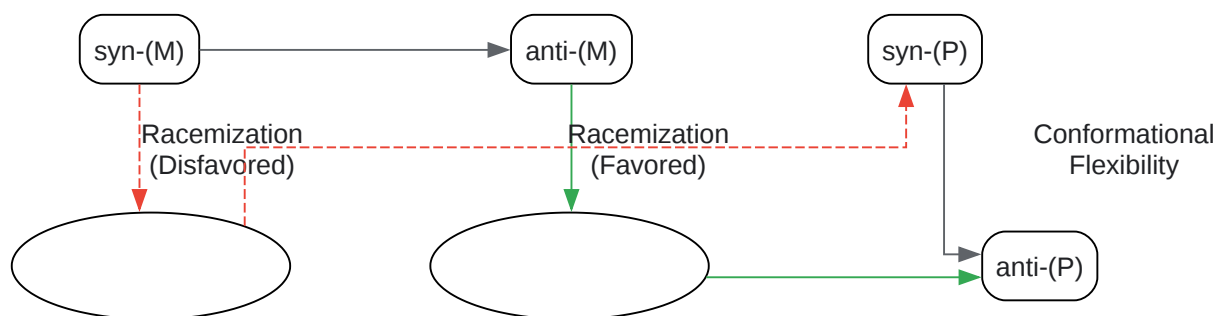
In **1,1'-biisoquinoline**, this restricted rotation leads to the existence of two non-superimposable, mirror-image enantiomers, designated as (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity).^{[1][2]}

Conformational Dynamics and Racemization

Each enantiomer of **1,1'-biisoquinoline** can exist in two primary conformations: syn and anti, defined by the N-C-C-N torsion angle. The interconversion between the (P) and (M) enantiomers, or racemization, can theoretically proceed through a planar transition state in either a syn or anti arrangement.

- Syn-pathway: Requires the H8 and H8' atoms to pass by each other, resulting in a very high energy barrier (estimated at 163 kJ mol⁻¹).^[1]
- Anti-pathway: Allows the H8 and H8' atoms to rotate away from each other, presenting a much lower energy barrier (estimated at 41.84 kJ mol⁻¹).^[1]

Consequently, racemization occurs almost exclusively via the anti pathway.^{[1][2]}



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